Diethyl 4-methylmercaptophthalate
Description
Diethyl 4-methylmercaptophthalate is a substituted phthalate ester characterized by a methylmercapto (-SMe) group at the 4-position of the benzene ring and ethoxycarbonyl (-COOEt) groups at the 1- and 2-positions. Applications of such compounds span intermediates in organic synthesis, plasticizers, or specialty chemicals, though further studies are required to confirm its exact uses .
Properties
Molecular Formula |
C13H16O4S |
|---|---|
Molecular Weight |
268.33 g/mol |
IUPAC Name |
diethyl 4-methylsulfanylbenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C13H16O4S/c1-4-16-12(14)10-7-6-9(18-3)8-11(10)13(15)17-5-2/h6-8H,4-5H2,1-3H3 |
InChI Key |
VBWSLMSCPQCJGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)SC)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key structural features and molecular properties of Diethyl 4-methylmercaptophthalate with related compounds:
*Inferred properties due to lack of direct data.
Key Observations :
- Substituent Effects : The methylmercapto group in this compound introduces sulfur, increasing hydrophobicity compared to hydroxylated analogs like Dimethyl 4-hydroxyisophthalate. This may enhance lipid solubility and reduce aqueous solubility .
- Ester Chain Length : Ethyl esters (e.g., Diethyl succinate) exhibit higher molecular weights and lower volatility compared to methyl esters (e.g., Dimethyl 4-hydroxyisophthalate), as seen in Diethyl succinate’s lower boiling point (~80°C) versus methyl phthalates (estimated >150°C) .
Physicochemical Properties
Notes:
Reactivity and Stability
- Hydrolysis : Ethyl esters (e.g., Diethyl succinate) are less prone to hydrolysis than methyl esters due to steric hindrance, but the electron-withdrawing -SMe group in this compound may accelerate acid-catalyzed ester hydrolysis .
- Oxidation : The thioether (-SMe) group is susceptible to oxidation, forming sulfoxides or sulfones, unlike hydroxylated analogs (e.g., Dimethyl 4-hydroxyisophthalate), which may undergo dehydrogenation or ether formation .
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